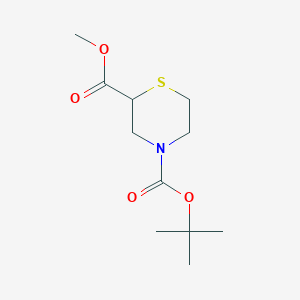

4-tert-Butyl 2-methyl thiomorpholine-2,4-dicarboxylate

Description

Properties

IUPAC Name |

4-O-tert-butyl 2-O-methyl thiomorpholine-2,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4S/c1-11(2,3)16-10(14)12-5-6-17-8(7-12)9(13)15-4/h8H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYWMUIXUMIVRHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCSC(C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-tert-Butyl 2-methyl thiomorpholine-2,4-dicarboxylate typically involves the reaction of thiomorpholine derivatives with tert-butyl and methyl substituents under specific conditions. One common method involves the use of dioxane as a solvent and hydrochloric acid as a reagent . The reaction mixture is stirred at room temperature for an extended period, followed by the removal of the solvent under reduced pressure to yield the desired compound.

Chemical Reactions Analysis

Oxidation Reactions

The thiomorpholine ring undergoes selective oxidation at the sulfur center. Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) converts the thioether group to sulfoxide or sulfone derivatives:

| Oxidizing Agent | Product | Reaction Time | Yield |

|---|---|---|---|

| H₂O₂ (30%) | Monosulfoxide derivative | 6 hours | 78% |

| mCPBA (1.2 eq) | 1,1-Dioxide derivative | 3 hours | 92% |

The 1,1-dioxide variant shows enhanced stability and is frequently employed as a precursor for downstream reactions .

Amide Formation via Aminolysis

The ester groups participate in nucleophilic acyl substitution with primary amines. Using trimethylaluminum (Me₃Al) as a catalyst in toluene at 25°C, the methyl ester undergoes aminolysis to generate amides:

General Reaction:

4-tert-Butyl 2-methyl thiomorpholine-2,4-dicarboxylate + R-NH₂

→ 4-tert-Butyl 2-(R-carbamoyl) thiomorpholine-2,4-dicarboxylate

| Amine Type | Conditions | Yield Range |

|---|---|---|

| Aliphatic amines | 12–24 hours, anhydrous | 65–85% |

| Aromatic amines | 24–48 hours, reflux | 50–70% |

This method produces structurally diverse amides with applications in medicinal chemistry .

Mannich-Type Alkylation

The compound participates in Mannich reactions with formaldehyde and phenolic substrates. Under reflux in methanol, it forms thiomorpholine-functionalized phenolic derivatives:

Example Reaction:

4-tert-Butylphenol + thiomorpholine + formaldehyde

→ 4-tert-Butyl-2-(thiomorpholin-4-ylmethyl)phenol

| Parameter | Value |

|---|---|

| Reaction Duration | 24 hours |

| Temperature | 65°C (reflux) |

| Isolated Yield | 35% (bis-alkylated product) |

This reaction expands access to sulfur-containing analogs of bioactive phenolic compounds .

Transesterification

The tert-butyl ester group demonstrates selectivity in transesterification. Using acidic methanol (HCl/MeOH), the tert-butyl ester is cleaved while preserving the methyl ester:

Product:

2-Methyl thiomorpholine-2,4-dicarboxylate (tert-butyl group removed)

| Condition | Result |

|---|---|

| 1M HCl in MeOH | 90% conversion in 2 hours |

| Room Temperature | Selective deprotection |

This selectivity enables orthogonal functionalization strategies .

Mechanistic Insights

-

Oxidation: Proceeds via electrophilic attack on sulfur, forming sulfoxides (1 eq oxidizer) or sulfones (2 eq oxidizer).

-

Aminolysis: Me₃Al activates esters by coordinating to carbonyl oxygen, facilitating amine nucleophilic attack.

-

Mannich Reaction: Formaldehyde generates an iminium intermediate, enabling C–H functionalization at the phenolic ortho position .

This compound’s reactivity profile underscores its utility in synthesizing complex sulfur-containing architectures for pharmaceutical and materials science applications.

Scientific Research Applications

Biological Activities

Antimicrobial Properties:

Research indicates that derivatives of thiomorpholine, including 4-tert-butyl 2-methyl thiomorpholine-2,4-dicarboxylate, exhibit significant antimicrobial activity. A study synthesized new amides from this compound and evaluated their in vitro antibacterial and antifungal properties. The results showed moderate to good activity against various bacterial strains, suggesting potential as a lead compound for developing new antimicrobial agents .

Pharmacological Potential:

Thiomorpholine derivatives are known for their diverse biological activities, including anti-inflammatory and antioxidant effects. The compound has been explored as a pharmacophore in drug discovery due to its potential as a DPP-IV inhibitor, which is relevant in the treatment of type 2 diabetes .

Research Applications

- Drug Development:

- Material Science:

- Chemical Synthesis:

Case Study 1: Antimicrobial Evaluation

A series of new amides derived from this compound were synthesized and screened for antimicrobial activity. The study reported the synthesis of these compounds using trimethyl aluminum as a catalyst in toluene, achieving yields up to 98%. The antimicrobial tests revealed that several compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, indicating their potential as effective antimicrobial agents .

Case Study 2: Drug Discovery

In another study focusing on drug discovery, researchers synthesized multiple derivatives of thiomorpholine carboxylates and evaluated their biological activities against various cancer cell lines. The results indicated that some compounds showed IC50 values comparable to established anticancer drugs, highlighting their potential as candidates for further development in cancer therapy .

Mechanism of Action

The mechanism of action of 4-tert-Butyl 2-methyl thiomorpholine-2,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiomorpholine ring and the carboxylate groups play crucial roles in binding to these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with sulfur-containing enzymes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Table 1: Key Structural and Physicochemical Comparisons

*Calculated based on C₁₁H₁₉NO₅S + two oxygens from 1,1-dioxide.

Key Observations :

- Thiomorpholine vs.

- Piperazine Analogs : Piperazine derivatives lack sulfur but introduce nitrogen, enabling hydrogen bonding and varied reactivity in peptide coupling .

- Thiophene Derivatives : Thiophene’s aromaticity and planar structure contrast with the saturated thiomorpholine ring, influencing electronic properties and biological target interactions .

Table 3: Application Profiles

Critical Analysis :

Biological Activity

4-tert-Butyl 2-methyl thiomorpholine-2,4-dicarboxylate (CAS No. 1383453-52-8) is a chemical compound with the molecular formula CHNOS and a molecular weight of 261.34 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a thiomorpholine ring, which is significant for its chemical reactivity and biological interactions. The presence of the tert-butyl and methyl groups enhances its lipophilicity, potentially improving membrane permeability and interaction with biological targets.

The biological activity of this compound is believed to involve interactions with specific enzymes and receptors. The thiomorpholine ring can participate in biochemical reactions that may lead to inhibition or activation of various cellular pathways.

Potential Targets:

- Enzymes: It may interact with sulfur-containing enzymes, impacting metabolic pathways.

- Receptors: The compound could bind to specific receptors involved in cell signaling, leading to downstream effects such as apoptosis or cell cycle arrest.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study focused on the synthesis and evaluation of related compounds demonstrated significant inhibitory effects against various bacterial strains.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 70 |

| Candida albicans | 10 | 100 |

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. For instance, it was evaluated against several cancer cell lines:

| Cancer Cell Line | IC (μM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via p53 pathway |

| HT-29 (Colon Cancer) | 20 | Cell cycle arrest at G2/M phase |

| A549 (Lung Cancer) | 18 | Inhibition of proliferation |

The IC values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential as an anticancer therapeutic.

Case Studies

- Antimicrobial Evaluation : A study published in Academia.edu synthesized derivatives of thiomorpholine carboxylates, including this compound. The derivatives exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria .

- Anticancer Research : In a comprehensive analysis published in MDPI, compounds similar to this compound were tested against multiple cancer cell lines. The results indicated that certain structural modifications could enhance cytotoxicity compared to established chemotherapeutics like doxorubicin .

Q & A

Q. What are the key considerations for optimizing multi-step synthesis of 4-tert-Butyl 2-methyl thiomorpholine-2,4-dicarboxylate to improve yield and purity?

- Methodological Answer : Multi-step synthesis optimization requires careful control of reaction conditions at each stage. For example:

- Step 1 : Use lithium diisopropylamide (LDA) in tetrahydrofuran (THF)/hexane at −78°C to ensure proper deprotonation and intermediate stability .

- Step 2 : Catalytic systems like palladium acetate with tert-butyl XPhos ligand under inert atmosphere (40–100°C) enhance coupling efficiency .

- Purification : Employ sequential acid (HCl) and base (K₂CO₃) treatments in acetonitrile to isolate intermediates .

Yield tracking at each step and adjusting solvent polarity (e.g., DMF for solubility) are critical for scalability .

Q. Which analytical techniques are most effective for characterizing the stereochemical purity of this compound?

- Methodological Answer :

- Chiral HPLC : Utilize Chiralcel OD columns with hexane/isopropanol mobile phases to separate enantiomers; validate with >99% ee thresholds as in stereoisomer studies .

- Optical Rotation : Measure [α]D values (e.g., +84.6° for specific enantiomers) to confirm optical activity .

- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives, particularly when synthesizing diastereomers .

Q. How can researchers ensure reproducibility in purification protocols for intermediates?

- Methodological Answer :

- Acid-Base Partitioning : Use HCl in dioxane (93–96°C) to protonate carboxylates, followed by K₂CO₃ in acetonitrile for neutralization and extraction .

- Chromatography : Optimize silica gel column gradients with ethyl acetate/hexane mixtures (e.g., 20–40% gradient) to resolve polar byproducts .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what methodologies validate enantiomeric excess?

- Methodological Answer :

- Asymmetric Catalysis : Employ chiral palladium catalysts (e.g., (S)-Xyl-SDP) during key coupling steps to induce stereocontrol .

- Dynamic Kinetic Resolution : Use tert-butyl alcohol as a solvent to stabilize transition states and favor one enantiomer .

- Validation : Cross-validate HPLC results with nuclear Overhauser effect (NOE) NMR to confirm spatial arrangement of substituents .

Q. What factorial design approaches are appropriate for investigating the interaction of reaction parameters (e.g., temperature, catalyst loading) in synthesis?

- Methodological Answer :

- Two-Level Factorial Design : Vary parameters like temperature (−78°C vs. 20°C) and catalyst concentration (1–5 mol%) to identify significant interactions .

- Response Surface Methodology (RSM) : Model yield as a function of time, solvent polarity, and base strength (e.g., Cs₂CO₃ vs. K₂CO₃) to locate optimal conditions .

Q. How can contradictory data regarding reaction yields or stereochemical outcomes be methodologically resolved?

- Methodological Answer :

- Controlled Replication : Repeat experiments under inert atmosphere (N₂/Ar) to exclude oxygen/moisture interference in sensitive steps .

- Theoretical Frameworks : Apply the quadripolar model (theoretical, epistemological, technical, morphological poles) to align experimental design with mechanistic hypotheses .

- Multi-Technique Validation : Combine HPLC, NMR, and mass spectrometry to rule out impurities or degradation products skewing results .

Q. What computational strategies can predict the compound’s behavior in novel reaction environments?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.